molecular formula C20H13ClN2O3 B5188586 2-chloro-N-(9H-fluoren-2-yl)-4-nitrobenzamide

2-chloro-N-(9H-fluoren-2-yl)-4-nitrobenzamide

Cat. No.: B5188586
M. Wt: 364.8 g/mol
InChI Key: XEMBOMRIELLKAF-UHFFFAOYSA-N
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Description

2-chloro-N-(9H-fluoren-2-yl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a fluorenyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(9H-fluoren-2-yl)-4-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This is usually done by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the benzamide by reacting the chlorinated and nitrated benzene derivative with 9H-fluoren-2-amine under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, chlorination, and amidation processes, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(9H-fluoren-2-yl)-4-nitrobenzamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The fluorenyl group can undergo oxidation to form fluorenone derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution Reagents: Amines, thiols, sodium hydroxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of 2-amino-N-(9H-fluoren-2-yl)-4-nitrobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of fluorenone derivatives.

Scientific Research Applications

2-chloro-N-(9H-fluoren-2-yl)-4-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(9H-fluoren-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorenyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(9H-fluoren-2-yl)propanamide
  • 2-chloro-N-(9H-fluoren-2-yl)-4-aminobenzamide
  • 2-chloro-N-(9H-fluoren-2-yl)-4-methylbenzamide

Uniqueness

2-chloro-N-(9H-fluoren-2-yl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a fluorenyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications, distinguishing it from other similar benzamide derivatives.

Properties

IUPAC Name

2-chloro-N-(9H-fluoren-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3/c21-19-11-15(23(25)26)6-8-18(19)20(24)22-14-5-7-17-13(10-14)9-12-3-1-2-4-16(12)17/h1-8,10-11H,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMBOMRIELLKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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